molecular formula C9H11BO4 B2955936 (2-Ethoxy-4-formylphenyl)boronic acid CAS No. 2253871-63-3

(2-Ethoxy-4-formylphenyl)boronic acid

Cat. No.: B2955936
CAS No.: 2253871-63-3
M. Wt: 193.99
InChI Key: FXGCOAJUECHWPW-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-formylphenyl)boronic acid: is a boronic acid derivative characterized by the presence of an ethoxy group and a formyl group on a phenyl ring, which is further substituted with a boronic acid group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4-formylphenyl)boronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-ethoxy-4-formylphenol, undergoes a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity boronic acid.

Chemical Reactions Analysis

(2-Ethoxy-4-formylphenyl)boronic acid: undergoes various types of reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles, leading to the formation of different boronic esters or boronic acids.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and mild conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.

  • Substitution: Nucleophiles such as alcohols, amines, and water; mild to moderate reaction conditions.

Major Products Formed:

  • Carboxylic Acid: From oxidation of the formyl group.

  • Hydroxyl Group: From reduction of the formyl group.

  • Boronic Esters/Boronic Acids: From substitution reactions involving the boronic acid group.

Scientific Research Applications

(2-Ethoxy-4-formylphenyl)boronic acid: has diverse applications in scientific research, including:

  • Chemistry: It is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to synthesize biaryls and other complex organic molecules.

  • Biology: The compound serves as a building block for the synthesis of various bioactive molecules, including enzyme inhibitors and pharmaceutical intermediates.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents, particularly in the field of cancer research and treatment.

  • Industry: The compound finds applications in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid

  • 4-Formylphenylboronic acid

  • 2-Methoxy-4-formylphenylboronic acid

  • 3-Methoxy-4-formylphenylboronic acid

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-6,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGCOAJUECHWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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